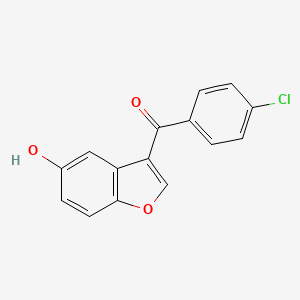

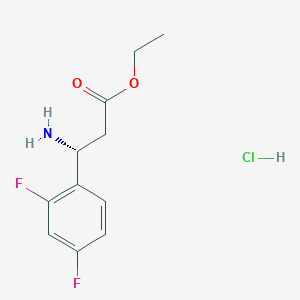

(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone” is a compound with a benzofuran core . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods such as the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Other methods include the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis , and the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Molecular Structure Analysis

The molecular formula of “(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone” is C15H9ClO3 . Its average mass is 272.683 Da and its monoisotopic mass is 272.024017 Da .Chemical Reactions Analysis

Benzofuran compounds are versatile and can undergo various chemical reactions. For instance, substituted benzofurans were synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .科学的研究の応用

Antiviral Activity

The compound has been studied for its potential antiviral properties. Derivatives of 4-chlorophenyl have shown activity against the tobacco mosaic virus, suggesting that similar compounds could be developed as plant antiviral agents .

Anticancer Potential

Benzofuran derivatives, including those related to (4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone, have demonstrated significant anticancer activities. They have been tested in vivo using murine lung cancer models and have shown promise in reducing the growth of metastatic lesions without affecting body weight or vital organ size .

Antibacterial Properties

Compounds with a benzofuran scaffold have been identified to possess potent antibacterial activity. Substituents like halogens and hydroxyl groups on the benzofuran nucleus enhance this activity, indicating that (4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone could be a candidate for developing new antibacterial agents .

Antioxidative Effects

Benzofuran compounds are known for their antioxidative properties. The presence of a hydroxy group in the benzofuran ring, as seen in (4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone, is often associated with enhanced antioxidative activity, which is crucial in combating oxidative stress-related diseases .

Enzyme Inhibition

The structure of (4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone implies potential as an enzyme inhibitor. Benzofuran derivatives have been reported to act as inhibitors of various enzymes, including carbonic anhydrases, which are involved in many physiological processes .

作用機序

Target of Action

It’s known that benzofuran derivatives, which this compound is a part of, have been found to be active towards different clinically approved targets . Similarly, indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .

Mode of Action

It can be inferred from the properties of benzofuran and indole derivatives that these compounds interact with their targets in a way that stimulates various biological activities .

Biochemical Pathways

It’s known that benzofuran and indole derivatives can influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that improved bioavailability is one of the targets achieved with most of the recent benzofuran derivatives, allowing for once-daily dosing .

Result of Action

Benzofuran and indole derivatives are known to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, anti-hiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Action Environment

It’s known that the structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

将来の方向性

Benzofuran and its derivatives, including “(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone”, have potential applications in many aspects of medicinal chemistry due to their biological activities . They are considered a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, future research could focus on exploring its full therapeutic potential for the treatment of microbial diseases .

特性

IUPAC Name |

(4-chlorophenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYCNGBYJXSLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]ethyl}pyrrolidin-2-one](/img/structure/B2897681.png)

![5-Benzyl-2-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2897685.png)

![5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2897687.png)

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897695.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)

![3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2897702.png)